
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It has various substituents, including a benzyl group, a nitrobenzyl group, and a propyl group. The presence of these groups could potentially influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core and the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The quinazoline core is a bicyclic structure, and the various substituents will add additional complexity. The presence of the nitro group on the benzyl substituent could potentially introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various substituents. For example, the nitro group is electron-withdrawing, which could make the benzyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .科学的研究の応用
Chemical and Spectral Study of Quinazolines
A study by Thakkar and Patel (1969) explored the preparation and UV spectra of various nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives. These compounds were synthesized through condensation and reaction processes, offering insights into their chemical behaviors and spectral properties, which are essential for understanding the fundamental characteristics of quinazoline derivatives Thakkar & Patel, 1969.
Synthesis and Cytotoxic Activity of Quinazoline Derivatives
Bu et al. (2001) synthesized a series of quinazoline derivatives bearing cationic side chains, demonstrating their cytotoxic activity against cancer cell lines. This research highlights the potential therapeutic applications of quinazoline derivatives in cancer treatment Bu et al., 2001.
Synthesis of Quinazoline Alkaloid Structures
Nery et al. (2003) described a practical method for converting carboxylic acids to carboxamides, leading to the synthesis of quinazoline alkaloid structures. This methodological approach can be applied in synthesizing complex quinazoline derivatives with potential biological activities Nery et al., 2003.
Synthesis and Characterization of Quinazoline Derivatives for Pharmacological Applications
Rahman et al. (2014) explored the synthesis of N-substituted quinazolinyl benzene sulfonamide derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats. This study provides a framework for developing quinazoline-based pharmacological agents Rahman et al., 2014.
Ni(II)-Catalyzed Oxidative Coupling of Benzamides and Toluene Derivatives
Aihara et al. (2014) demonstrated the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. This reaction methodology could be instrumental in the synthesis of complex quinazoline derivatives, offering a new approach to constructing diverse molecular architectures Aihara et al., 2014.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-14-27-24(31)20-10-13-22-23(15-20)28-26(29(25(22)32)16-18-6-4-3-5-7-18)35-17-19-8-11-21(12-9-19)30(33)34/h3-13,15H,2,14,16-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIULCPXHSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

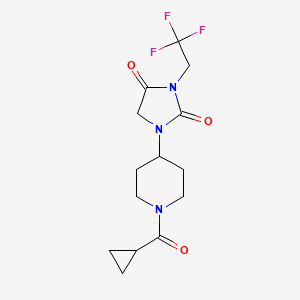
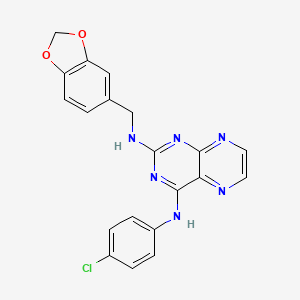
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)
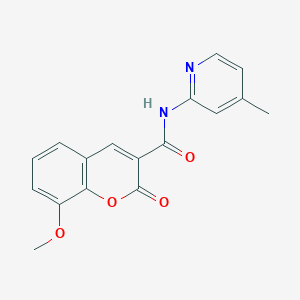
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
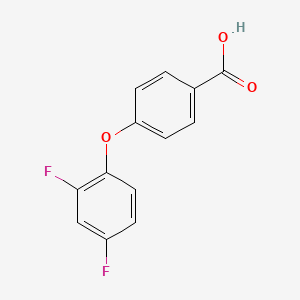
![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

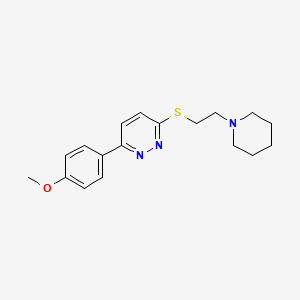
![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)